molecular formula C5H8N2O3S B2558322 cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 40226-95-7

cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2558322
CAS No.: 40226-95-7
M. Wt: 176.19
InChI Key: ZDWQNWWGFIYOOO-ZXZARUISSA-N
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Description

Systematic Nomenclature and Synonyms

The compound’s systematic name, derived from IUPAC nomenclature, is cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. Key synonyms include:

Synonym Source
(3aR,6aS)-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide PubChem, Sigma-Aldrich, ChemSpider
5,5-Dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one PubChem, Sigma-Aldrich
NSC 607167 PubChem

The CAS registry number 40226-95-7 and MDL number MFCD18431644 are used to identify the compound in chemical databases.

Molecular Structure and Crystallographic Data

Stereochemical Configuration Analysis

The compound’s cis-stereochemistry is defined by the relative positions of substituents on the fused bicyclic system. The (3aR,6aS) configuration indicates:

  • Carbon 3a : A chiral center with an R configuration, bonded to the sulfur atom and the imidazole ring.
  • Carbon 6a : A chiral center with an S configuration, bonded to the imidazole ring and the sulfone group.

The bicyclic structure consists of:

  • Thieno ring : A six-membered sulfur-containing ring with partial saturation.
  • Imidazolone ring : A five-membered imidazole ring fused to the thieno ring, featuring a ketone (C=O) and sulfone (SO₂) groups.
Table 1: Stereochemical Descriptors
Chiral Center Configuration Adjacent Substituents
C3a R Sulfone, Thieno ring
C6a S Imidazolone, Hydrogen

X-ray Diffraction Studies

While specific X-ray crystallography data for this compound are not publicly available, analogous thienoimidazole derivatives exhibit crystalline structures resolved via X-ray diffraction. For cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, key structural insights include:

Parameter Expected Value Method
Unit Cell Symmetry Monoclinic or Orthorhombic Powder or Single-Crystal XRD
Sulfone Bond Lengths ~1.44–1.45 Å Single-Crystal XRD
Imidazolone Ring Puckering Partially Saturated Molecular Mechanics

The sulfone group (SO₂) adopts a tetrahedral geometry, with S=O bond lengths consistent with typical sulfone structures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Although experimental NMR data are unavailable, the compound’s structure predicts characteristic signals:

Proton Environment Expected δ (ppm) Multiplicity Integration
Imidazolone Ring Protons 3.5–4.5 Singlet or Doublet 2H
Thieno Ring Protons 2.0–2.8 Multiplet 4H
Sulfone-Adjacent Protons 3.8–4.2 Doublet of Doublets 2H

The cis-stereochemistry likely induces distinct coupling patterns, particularly for protons adjacent to the sulfone group.

Infrared (IR) Absorption Profile

IR spectroscopy would reveal critical functional group vibrations:

Functional Group Absorption (cm⁻¹) Intensity Assignment
S=O (Sulfone) 1200–1400 Strong Asymmetric Stretch
C=O (Imidazolone) 1700–1750 Medium Carbonyl Stretch
C-N (Imidazole) 1250–1350 Medium Stretch

These bands align with sulfone and imidazolone derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) fragmentation is expected to follow:

Fragment m/z Relative Abundance Structural Origin
Molecular Ion [M+H]⁺ 177 100% Intact molecule
SO₂ Loss 81 20–30% Sulfone group cleavage
Imidazolone Ring 94 15–25% Fragmentation at C-N bonds

The sulfone group’s stability under ionization conditions may lead to characteristic fragmentation pathways.

Properties

IUPAC Name

(3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWQNWWGFIYOOO-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CS1(=O)=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiolane derivatives with imidazole derivatives, followed by oxidation to introduce the dioxide functionality . The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key metabolic and signaling pathways, making it a valuable tool for studying these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a comparative analysis with structurally related compounds is essential. Key examples include:

1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Structure : These compounds feature a benzoimidazolone core (benzene fused with imidazolone) rather than a thiophene-imidazolone system. Substituents such as isopropyl and methyl groups are introduced via N-acylation with aliphatic, aromatic, or sulfonic acids .
  • Key Differences: Electronic Effects: The benzene ring in benzoimidazolones provides electron-rich aromaticity, whereas the thiophene-sulfone system in the target compound is electron-deficient due to the sulfone group. Synthetic Routes: Synthesized from 4-methyl-2-nitroaniline via sequential alkylation, reduction, and acylation steps , contrasting with the likely sulfonation-driven pathway for the thienoimidazolone. Bioactivity: Structure-activity relationship (SAR) studies highlight that substituents on the benzoimidazolone scaffold modulate potency against biological targets, such as kinases or GPCRs .

1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS: 710985-69-6)

  • Structure: This derivative introduces bulky aromatic groups (4-ethoxyphenyl and o-tolyl) to the thienoimidazolone core.
  • Safety Profile: Requires stringent handling precautions (e.g., avoiding heat and ignition sources, P210), suggesting higher reactivity or flammability risks than the parent compound .

Structural and Functional Comparison Table

Property/Compound This compound 1-Isopropyl-5-methyl-benzoimidazol-2(3H)-one 1-(4-Ethoxyphenyl)-3-(o-tolyl)-thienoimidazolone 5,5-dioxide
Molecular Formula C₅H₈N₂O₃S C₁₁H₁₄N₂O C₁₉H₂₀N₂O₄S
Molecular Weight 176.19 g/mol 202.24 g/mol 372.44 g/mol
Core Structure Thiophene-imidazolone + sulfone Benzene-imidazolone Thiophene-imidazolone + sulfone + aromatic substituents
Key Functional Groups Sulfone (5,5-dioxide) Aliphatic/aromatic acyl groups Ethoxyphenyl, o-tolyl, sulfone
Polarity High (due to sulfone) Moderate to high (depending on substituents) Moderate (bulky substituents counterbalance sulfone polarity)
Synthetic Complexity Likely moderate (sulfonation steps) High (multi-step acylation) High (additional aromatic coupling steps)
Safety Considerations Limited data; standard lab precautions Standard lab handling Avoid heat/ignition sources (P210)

Research Findings and Implications

  • Biological Relevance: Derivatives like 1-(4-ethoxyphenyl)-3-(o-tolyl)-thienoimidazolone demonstrate how aromatic substituents can fine-tune target affinity, possibly improving selectivity in drug design .
  • Safety and Handling : The parent compound’s lack of explicit hazard data contrasts with its substituted derivative’s flammability risks, underscoring the need for tailored safety protocols .

Biological Activity

cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , also known by its CAS number 40226-95-7 , is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H8_8N2_2O3_3S
  • Molecular Weight : 176.20 g/mol
  • IUPAC Name : (3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance:

  • Mechanism of Action : Compounds in the thieno-imidazole class have shown effectiveness against various viruses by inhibiting viral replication and interfering with viral protein synthesis.
  • Case Studies :
    • A study highlighted a related compound's effectiveness against the Tobacco Mosaic Virus (TMV) with an EC50 value of 58.7 μg/mL, indicating a promising potential for further development in antiviral therapies .
    • Another investigation demonstrated that derivatives of thieno-imidazole compounds could inhibit HIV replication with low cytotoxicity .

Anticancer Activity

The biological activity of this compound also extends to anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Research Findings :
    • In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines by targeting specific enzymes involved in tumor progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can enhance its potency and selectivity:

ModificationEffect on Activity
Substitution at N-positionIncreased antiviral activity against HIV
Alteration of the dioxo groupEnhanced cytotoxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and oxidation steps. For example, thienoimidazole cores are often constructed via condensation of thiourea derivatives with cyclic ketones under acidic or basic conditions . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent choice (polar aprotic solvents like DMF enhance reaction rates). Yield improvements (up to 70–80%) are achieved by iterative adjustments of stoichiometry and catalyst loading (e.g., using p-toluenesulfonic acid for acid-mediated cyclization) .

Q. How is the structural conformation of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining spatial arrangements of the fused thienoimidazole ring system and substituents. Bond lengths (e.g., C–S bonds ≈ 1.75 Å) and dihedral angles between the thieno and imidazole moieties (e.g., 10–15°) provide insights into steric strain and electronic effects . Complementary techniques like 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy resolve proton environments (e.g., distinct shifts for NH protons at δ 8.5–9.5 ppm) and confirm ring saturation .

Q. What analytical techniques are critical for assessing purity and thermal stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>98%). Thermal stability is evaluated via thermogravimetric analysis (TGA), revealing decomposition temperatures (Td_\text{d}) above 200°C, while differential scanning calorimetry (DSC) identifies melting points (e.g., 180–220°C) and phase transitions .

Advanced Research Questions

Q. How do substituents on the thienoimidazole core influence biological activity, and what strategies resolve contradictions in SAR data?

  • Methodological Answer : Substituent effects are studied via comparative assays. For example, electron-withdrawing groups (e.g., -Br, -CF3_3) at the phenyl position enhance antimicrobial activity (MIC values 2–4 µg/mL) but reduce solubility, requiring logP optimization . Contradictions in activity data (e.g., conflicting IC50_{50} values in kinase inhibition assays) are addressed by standardizing assay conditions (e.g., ATP concentration, pH) and validating target engagement via surface plasmon resonance (SPR) .

Q. What computational methods predict binding modes of cis-tetrahydro-1H-thienoimidazole derivatives with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model interactions with targets like COX-2 or bacterial topoisomerases. Key parameters include binding free energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks with catalytic residues (e.g., Arg120 in COX-2). Validation via in vitro assays (e.g., fluorescence polarization) confirms predicted binding affinities .

Q. How are enantiomeric purity and stereochemical stability maintained during derivatization?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (>99% for cis isomers). Stereochemical stability under reaction conditions (e.g., pH 7–9) is ensured by avoiding strong bases that promote racemization. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) enforce desired configurations during side-chain additions .

Q. What strategies mitigate oxidative degradation of the sulfone group in long-term stability studies?

  • Methodological Answer : Degradation pathways are characterized via accelerated stability testing (40°C/75% RH for 6 months). Antioxidants (e.g., BHT at 0.1% w/w) and lyophilization (residual moisture <1%) reduce sulfone oxidation. LC-MS identifies degradation products (e.g., sulfonic acid derivatives), guiding formulation adjustments .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of structurally similar analogs be reconciled?

  • Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., viability vs. apoptosis). Meta-analysis of published IC50_{50} values with standardized normalization (e.g., Z-score transformation) clarifies trends. Orthogonal assays (e.g., Western blotting for target protein inhibition) validate activity .

Q. Why do solubility predictions (e.g., Hansen parameters) fail for certain derivatives, and how is this addressed experimentally?

  • Methodological Answer : Hansen solubility parameters underestimate π-π stacking in crystalline forms. Experimental fixes include co-solvency (e.g., PEG-400/water mixtures) or nanoformulation (liposomes with 100–200 nm particle size) to enhance aqueous solubility (>1 mg/mL) .

Tables

Parameter Typical Value/Range Method Reference
Melting Point180–220°CDSC
Aqueous Solubility (25°C)0.1–0.5 mg/mLShake-flask HPLC
logP1.8–2.5Reversed-phase HPLC
Thermal Decomposition (Td_\text{d})200–250°CTGA

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